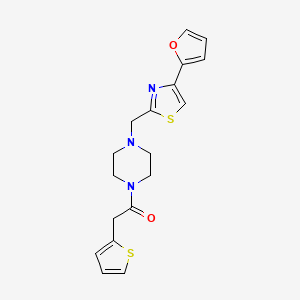

1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone

Description

The compound 1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone features a piperazine core substituted with a thiazole ring bearing a furan-2-yl group at the 4-position of the thiazole. The ethanone moiety is linked to a thiophen-2-yl group, contributing to its aromatic and electronic diversity. This structure combines multiple heterocyclic systems (furan, thiazole, thiophene) with a piperazine scaffold, which is commonly exploited in medicinal chemistry for its conformational flexibility and ability to engage in hydrogen bonding.

Properties

IUPAC Name |

1-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-2-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S2/c22-18(11-14-3-2-10-24-14)21-7-5-20(6-8-21)12-17-19-15(13-25-17)16-4-1-9-23-16/h1-4,9-10,13H,5-8,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFARXVIVZYYRSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)C(=O)CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is a heterocyclic compound that has garnered interest due to its potential biological activities. This article aims to explore its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 411.5 g/mol. The structure features a piperazine moiety linked to a thiazole and furan ring system, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₇N₃O₂S₂ |

| Molecular Weight | 359.5 g/mol |

| CAS Number | 1105198-49-9 |

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of thiazole and thiophene exhibit significant antimicrobial properties. For instance, related compounds have shown minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis . The compound may share similar antimicrobial efficacy due to its structural components.

Anticancer Activity

The anticancer potential of thiazole and thiophene derivatives has been documented in various studies. These compounds have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, derivatives with similar structural motifs have been evaluated for their cytotoxic effects against various cancer cell lines .

Case Studies and Research Findings

- Antimicrobial Evaluation : A study involving thiazole derivatives reported that certain modifications led to enhanced antimicrobial activity compared to their parent compounds. This suggests that structural variations, such as those present in our compound, could yield potent antimicrobial agents .

- Cytotoxicity Assays : In a comparative analysis of various heterocyclic compounds, those containing both thiophene and thiazole rings exhibited promising cytotoxic effects against human cancer cell lines, indicating the potential for further development as anticancer drugs .

- Inhibition Studies : Research on related piperazine derivatives has shown significant inhibition of pancreatic lipase, suggesting potential applications in obesity management . This aligns with the structural characteristics of our compound, which may also exhibit similar bioactivity.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing thiazole and furan derivatives exhibit notable antimicrobial properties. Studies have shown that the incorporation of these moieties enhances the efficacy against various bacterial strains. For instance, thiazole compounds have been linked to improved activity against resistant strains of bacteria due to their ability to interfere with bacterial cell wall synthesis .

Antimalarial Efficacy

A significant body of research has focused on the antimalarial properties of related compounds. The structure–activity relationship (SAR) studies highlight that modifications in the piperazine and thiazole components can lead to enhanced antiplasmodial activity. For example, certain derivatives demonstrated potent activity against Plasmodium falciparum, indicating that similar modifications could be beneficial for 1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone .

Anticonvulsant Activity

Thiazole derivatives have been explored for their anticonvulsant properties. Compounds with similar structural features have shown promise in preclinical models for epilepsy treatment by modulating neurotransmitter systems and reducing seizure frequency . The potential of this compound in this area warrants further investigation.

Inhibition of Monoacylglycerol Lipase

Research has identified novel inhibitors of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system associated with pain modulation and inflammation. Compounds structurally related to our target compound have been synthesized and evaluated for their inhibitory effects on MAGL, showing promising results for potential therapeutic applications in pain management and inflammation .

Case Study 1: Antimicrobial Activity Assessment

A study conducted on a series of thiazole-containing compounds demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the piperazine ring significantly influenced the antimicrobial potency, suggesting a tailored approach for developing new antibiotics based on this scaffold.

Case Study 2: Antimalarial Activity Evaluation

In a comparative study examining various thiazole derivatives for antimalarial activity, certain compounds exhibited IC50 values significantly lower than those of standard treatments. This highlights the potential for further optimization of this compound as a lead compound in antimalarial drug development.

Comparison with Similar Compounds

2-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK47)

- Key Differences : The piperazine substituent here is a 4-(trifluoromethyl)phenyl group instead of the thiazole-furan system.

- Impact : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the polar thiazole-furan moiety in the target compound. This modification may improve blood-brain barrier penetration in CNS-targeted therapies .

1-(4-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone

- Key Differences : Replaces the thiazole-furan group with a tetrazole ring and 4-fluorophenyl substituent.

- The fluorine atom may enhance binding affinity through hydrophobic interactions .

Heterocyclic Variations in Piperazine-Linked Compounds

1-(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone

- Key Differences : Incorporates a 1,3,4-thiadiazole ring fused with furan and an isopropylsulfonylphenyl group.

- The sulfonyl group may improve solubility and target selectivity .

1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)ethanone (5i)

- Key Differences : Contains a benzothiazole core and triazole-thioether substituents.

- Impact: Benzothiazoles are known for antitumor activity due to DNA intercalation. The triazole-thioether linkage may confer redox activity, influencing cytotoxicity profiles .

Urea and Hydrazone Derivatives

1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11a)

1-(2-Furanyl)ethanone 2-[4-(4-nitrophenyl)-2-thiazolyl]hydrazone

- Key Differences : Features a hydrazone linker and nitro group.

- Impact : Hydrazones are pH-sensitive and may act as prodrugs. The nitro group could serve as a radiosensitizer in anticancer therapies .

Physicochemical and Pharmacokinetic Properties

*LogP and solubility values are estimated using computational tools (e.g., SwissADME).

Q & A

Q. Key Parameters :

- Solvent choice : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

- Catalysts : Pd catalysts for cross-coupling ().

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Basic: How should researchers confirm structural integrity and purity post-synthesis?

Q. Analytical Workflow :

NMR : ¹H/¹³C NMR to verify substituent connectivity (e.g., thiophene protons at δ 6.8–7.2 ppm, furan protons at δ 6.3–7.4 ppm) .

Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₁₈H₁₈N₃O₂S₂).

HPLC : Purity >95% using a C18 column (acetonitrile/water gradient) .

Advanced Tip : X-ray crystallography () resolves stereochemical ambiguities in crystalline derivatives.

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Q. Steps :

Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinity toward targets (e.g., kinases, GPCRs). The thiophene and furan moieties often interact with hydrophobic pockets.

QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with experimental IC₅₀ values ().

MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (GROMACS/AMBER) .

Validation : Compare computational predictions with in vitro assays (e.g., enzyme inhibition in ).

Advanced: How to resolve contradictions in pharmacological data across studies?

Case Example : If one study reports anti-inflammatory activity () but another shows no effect (hypothetical contradiction):

Assay Conditions : Verify cell lines (e.g., RAW264.7 vs. THP-1), LPS concentration, and readout methods (ELISA vs. Western blot).

Compound Stability : Test degradation in culture media via LC-MS ().

Off-Target Effects : Use kinome-wide profiling (e.g., KinomeScan) to identify unintended interactions .

Statistical Approach : Meta-analysis of dose-response curves (GraphPad Prism) to identify outliers or non-linear trends.

Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical trials?

Q. Optimization Pathways :

Flow Chemistry : Continuous synthesis reduces intermediate handling (e.g., piperazine alkylation at 0.1 mol scale).

Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale reactions.

Catalyst Recycling : Immobilize Pd catalysts on mesoporous silica ().

Process Analytics : In-line FTIR monitors reaction progress in real time, minimizing batch failures .

Advanced: How to evaluate the compound’s metabolic stability and toxicity early in development?

Q. In Vitro Assays :

Microsomal Stability : Incubate with liver microsomes (human/rat); quantify parent compound via LC-MS/MS.

CYP Inhibition : Screen for CYP3A4/2D6 inhibition using fluorogenic substrates.

hERG Binding : Patch-clamp assays to assess cardiac toxicity risk ().

In Silico Tools : ADMET Predictor or ProTox-II models prioritize compounds with favorable profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.